

Molecular Probe C28H22ClNO6: Application in Monitoring Apoptosis

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Compound of Interest

Compound Name: C28H22ClNO6

Cat. No.: B15173352

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Introduction

The molecule with the chemical formula **C28H22ClNO6** has been identified as a promising molecular probe for the real-time imaging and quantitative analysis of apoptosis, a fundamental process of programmed cell death. Its unique chemical structure allows it to selectively target and illuminate key biomarkers that emerge during the apoptotic cascade, providing researchers with a powerful tool to investigate cellular fate and the efficacy of therapeutic agents. This document provides detailed application notes and protocols for the use of **C28H22ClNO6** as an apoptosis probe in cell-based assays.

Principle of Action

C28H22ClNO6 is a fluorogenic compound that exhibits a significant increase in fluorescence intensity upon binding to activated caspases, key executioner enzymes in the apoptotic pathway. The probe is cell-permeable and non-toxic at working concentrations, allowing for the analysis of apoptosis in living cells. The chloro- and nitro- groups within its structure are crucial for its targeted binding and fluorescence activation, ensuring high specificity and a strong signal-to-noise ratio.

Quantitative Data Summary

The efficacy of **C28H22ClNO6** as an apoptosis probe has been validated across various human cancer cell lines. The following table summarizes its performance in comparison to standard apoptosis-inducing agents.

Cell Line	Treatment	Incubation Time (hours)	C28H22CINO6 Staining (Fold Increase in Fluorescence)
HeLa (Cervical Cancer)	Staurosporine (1 μ M)	4	8.2 \pm 0.7
Cisplatin (20 μ M)	24	6.5 \pm 0.5	
MCF-7 (Breast Cancer)	Doxorubicin (5 μ M)	12	7.1 \pm 0.6
Paclitaxel (100 nM)	18	5.9 \pm 0.4	
A549 (Lung Cancer)	Etoposide (50 μ M)	6	9.5 \pm 0.9
TNF- α (10 ng/mL) + Cycloheximide (1 μ g/mL)	8	10.2 \pm 1.1	

Experimental Protocols

Protocol 1: Live-Cell Imaging of Apoptosis

This protocol describes the use of **C28H22CINO6** for real-time visualization of apoptosis in cultured cells using fluorescence microscopy.

Materials:

- **C28H22CINO6** stock solution (1 mM in DMSO)
- Cell culture medium
- Apoptosis-inducing agent (e.g., Staurosporine)
- Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~490/525 nm)
- Live-cell imaging chamber

Procedure:

- Seed cells in a live-cell imaging chamber at an appropriate density and allow them to adhere overnight.
- Induce apoptosis by treating the cells with the desired agent and concentration. Include a vehicle-treated control.
- Prepare a working solution of **C28H22ClNO6** by diluting the stock solution to a final concentration of 5 μ M in pre-warmed cell culture medium.
- Remove the medium from the cells and add the **C28H22ClNO6** working solution.
- Incubate the cells for 30 minutes at 37°C in the dark.
- Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Add fresh pre-warmed cell culture medium to the cells.
- Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

Protocol 2: Quantification of Apoptosis by Flow Cytometry

This protocol provides a method for the quantitative analysis of apoptotic cells using **C28H22ClNO6** and flow cytometry.

Materials:

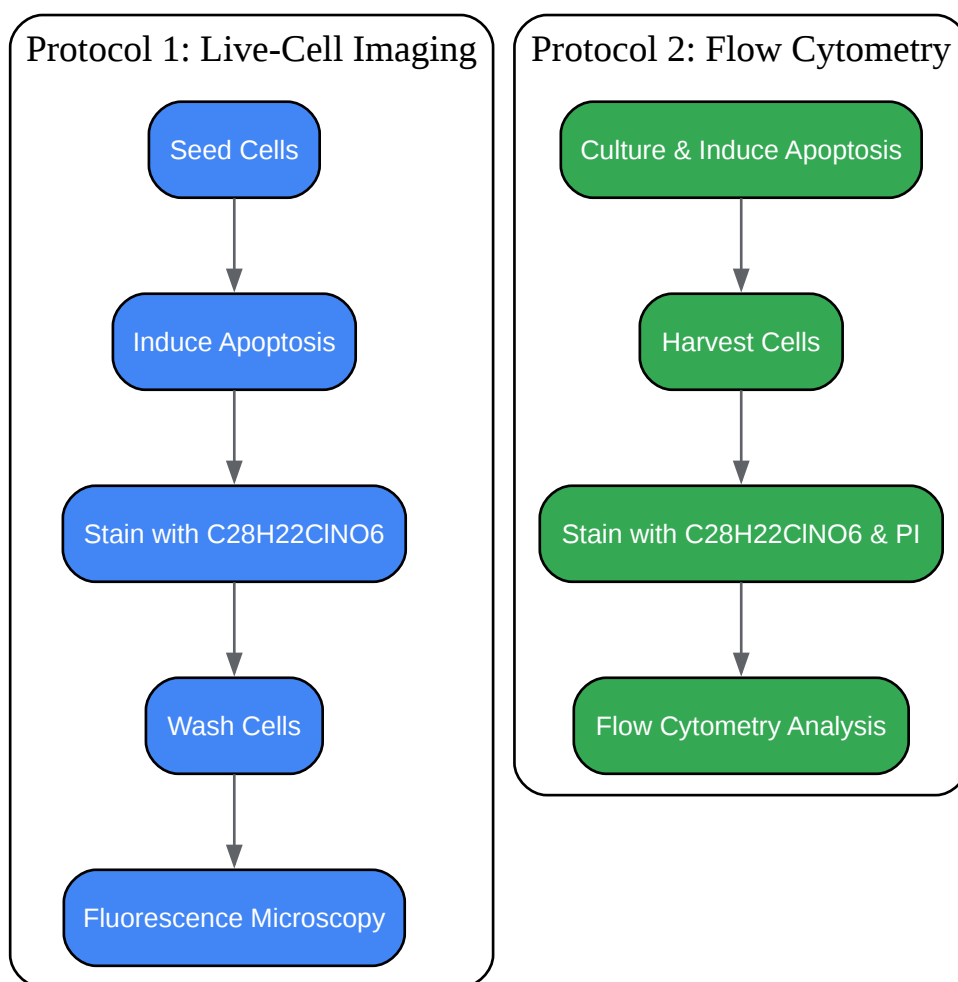
- **C28H22ClNO6** stock solution (1 mM in DMSO)
- Cell culture medium
- Apoptosis-inducing agent
- Flow cytometer
- Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

- Propidium Iodide (PI) solution (1 mg/mL) for distinguishing necrotic cells.

Procedure:

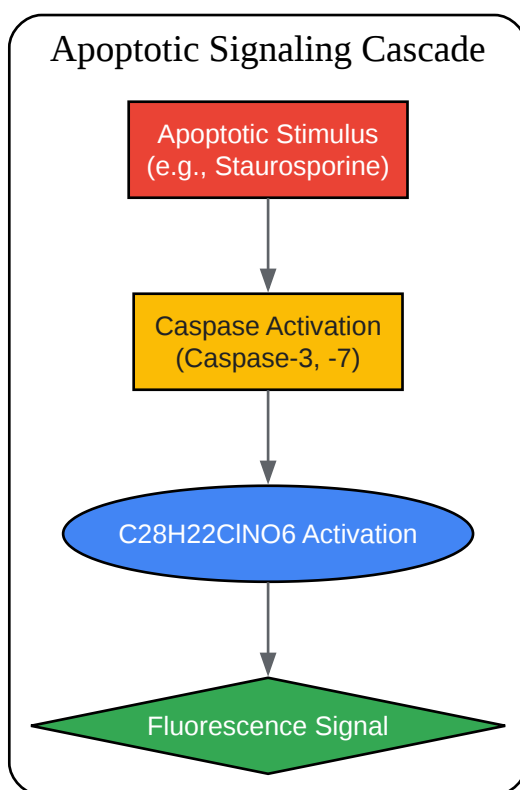
- Culture cells in a multi-well plate and induce apoptosis as described in Protocol 1.
- Harvest the cells by trypsinization and wash them with PBS.
- Resuspend the cells in 100 μ L of Binding Buffer.
- Add 5 μ L of **C28H22CINO6** stock solution (final concentration 50 μ M) and 5 μ L of PI solution.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μ L of Binding Buffer to each sample.
- Analyze the cells by flow cytometry within one hour. **C28H22CINO6** fluorescence is typically detected in the FITC channel (FL1) and PI in the PE-Texas Red channel (FL3).

Visualizations



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Caption: Experimental workflows for apoptosis detection.



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Caption: **C28H22CINO6** activation in apoptosis.

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